molecular formula C25H30O6 B8305656 1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene

1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene

Cat. No. B8305656
M. Wt: 426.5 g/mol
InChI Key: VFLFBTIPVYDTOM-UHFFFAOYSA-N
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Patent
US06569897B1

Procedure details

n-Hexyltriphenylphosphonium bromide (0.427 g, 1 mmol) was dried by azeotropic distillation from a benzene solution and then stirred in dry THF (10 mL) under nitrogen atmosphere. Sodium bis(trimethylsilyl)amide (1 M in THF, 1 mL, 1 mmol) was added and the ylide produced was stirred under nitrogen at 0° C. for 30 min. Intermediate 35 (0.276 g, 0.77 mmol) was added as a solution in THF (10 mL) under nitrogen. The mixture was stirred at rt overnight and partitioned between 1 N HCl (100 mL) and ethyl acetate (100 mL). The organic layer was dried over sodium sulfate, and evaporated to afford an oil which was chromatographed on SiO2 (230-400 mesh, 50 g), eluting with hexanes/ethyl acetate (4:1) to give the product (36) (0.15 g, 46%) as an oil: 1H NMR (CDCl3, 300 MHz) δ 7.63 (d, J=2.3 Hz, 1H), 7.56 (d, J=2.2 Hz, 1H), 7.20 (dt, J=2.3 Hz, 1H), 6.94 (d, J=8.6 Hz, 1H), 6.82 (d, J=8.7H, 1H), 5.96 (t, J=7.5 Hz, 1H), 3.90 (s, 3H), 3.84 (s, 3H), 3.83 (s, 6H), 2.05 (q, J=7.3 Hz, 2H), 1.39 (t, J=7.2 Hz, 2H), 1.22 (m, J=1.9 Hz, 2H), 0.83 (t, J=6.7 Hz, 3H); IR (neat) 2927, 2853, 1732, 1606, 1500, 1435, 1263 cm−1. Anal. (C25H30O6) C, H.
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Intermediate 35
Quantity
0.276 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:43][O:44][C:45]1[CH:64]=[CH:63][C:48]([C:49]([C:51]2[CH:56]=[CH:55][C:54]([O:57][CH3:58])=[C:53]([C:59]([O:61][CH3:62])=[O:60])[CH:52]=2)=O)=[CH:47][C:46]=1[C:65]([O:67][CH3:68])=[O:66]>C1COCC1>[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[C:49]([C:51]1[CH:56]=[CH:55][C:54]([O:57][CH3:58])=[C:53]([C:59]([O:61][CH3:62])=[O:60])[CH:52]=1)[C:48]1[CH:63]=[CH:64][C:45]([O:44][CH3:43])=[C:46]([C:65]([O:67][CH3:68])=[O:66])[CH:47]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.427 g
Type
reactant
Smiles
[Br-].C(CCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Intermediate 35
Quantity
0.276 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)C2=CC(=C(C=C2)OC)C(=O)OC)C=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ylide produced
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between 1 N HCl (100 mL) and ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on SiO2 (230-400 mesh, 50 g)
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCCCCC=C(C1=CC(=C(C=C1)OC)C(=O)OC)C2=CC(=C(C=C2)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.